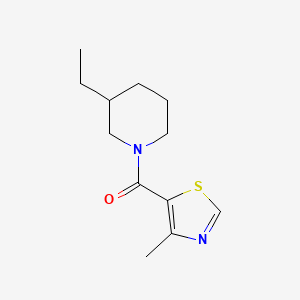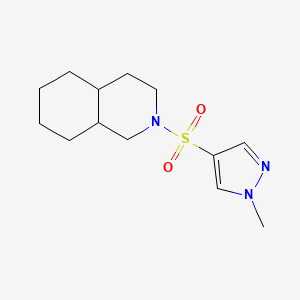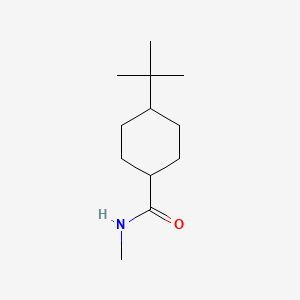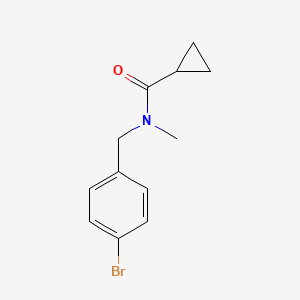![molecular formula C17H24N2O2 B7512725 Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPM is a piperazine derivative that has been synthesized using various methods, including the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. These findings suggest that this compound may have potential applications in the treatment of mood disorders, anxiety disorders, and cognitive impairments.
Mecanismo De Acción
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity may result in the modulation of the receptor's activity, leading to changes in mood, anxiety, and stress. This compound also acts as a modulator of the NMDA receptor, which means that it can enhance or inhibit the receptor's activity depending on the concentration of the compound. This modulation of the NMDA receptor may result in changes in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. This compound has been shown to increase the release of serotonin in the hippocampus, which is involved in learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These findings suggest that this compound may have neuroprotective effects and may promote neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor and the NMDA receptor. This compound also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal compound for studying the effects of neurotransmitter modulation on brain function. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research on Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. One direction is to investigate the potential therapeutic applications of this compound in the treatment of mood disorders, anxiety disorders, and cognitive impairments. Another direction is to explore the potential neuroprotective effects of this compound and its ability to promote neuronal growth and survival. Additionally, future research could focus on the development of new and improved synthesis methods for this compound and the optimization of its pharmacological properties.
Métodos De Síntesis
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been synthesized using various methods, but the most common method is the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone. This method involves the reaction of 3-methoxyphenylpiperazine with cyclopentanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form this compound. The reaction is carried out under reflux conditions in an inert atmosphere, and the product is purified using column chromatography.
Propiedades
IUPAC Name |
cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-4-7-15(13-16)18-9-11-19(12-10-18)17(20)14-5-2-3-6-14/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQISZCINEPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)





![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


